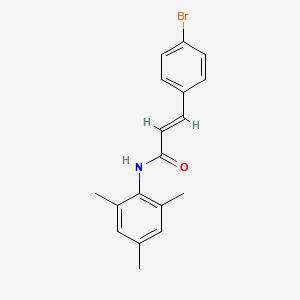
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as CEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CEPC is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and the production of prostaglandins. It also inhibits the activity of protein kinase C (PKC) and the expression of vascular endothelial growth factor (VEGF). This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of tumors and reduce angiogenesis in animal models of cancer. This compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of endothelial cells. It has been found to have a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. This compound has been found to be stable in various solvents and has a long shelf life. However, this compound has some limitations for lab experiments. It has low water solubility and requires the use of organic solvents for administration. This compound also has low bioavailability and requires high doses for therapeutic efficacy.
Orientations Futures
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several potential future directions for scientific research. It can be further studied for its anti-inflammatory and anti-tumor properties. This compound can be used in combination with other drugs to enhance its therapeutic efficacy. The mechanism of action of this compound can be further elucidated to understand its pharmacological effects. This compound can also be studied for its potential use in other disease models, such as cardiovascular disease and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the field of scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, such as low water solubility and low bioavailability. This compound has several potential future directions for scientific research, including further study of its mechanism of action and potential use in other disease models.
Méthodes De Synthèse
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of ethyl 3-oxobutanoate with cyclohexyl hydrazine in the presence of a catalyst. Another method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate in the presence of a base. The yield of this compound synthesized using these methods is around 50-70%.
Applications De Recherche Scientifique
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of endothelial cells and reduce angiogenesis.
Propriétés
IUPAC Name |
N-cyclohexyl-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-9-8-11(14-15)12(16)13-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCUCGPIJMPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)
![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

